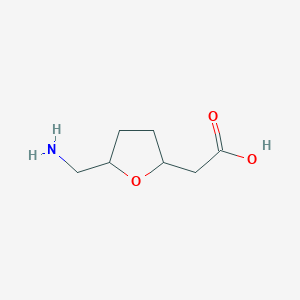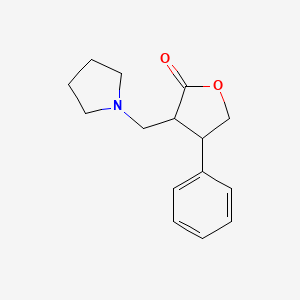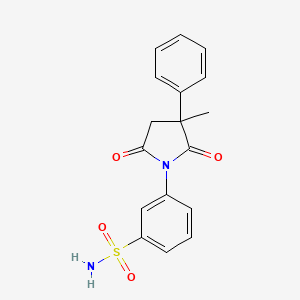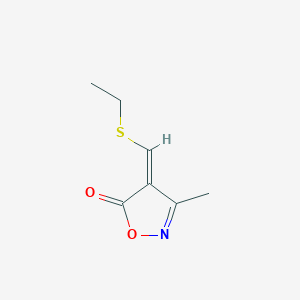![molecular formula C9H6ClNO2 B12880828 2-(Chloromethyl)benzo[d]oxazole-4-carboxaldehyde](/img/structure/B12880828.png)
2-(Chloromethyl)benzo[d]oxazole-4-carboxaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)benzo[d]oxazole-4-carboxaldehyde is an organic compound with the molecular formula C9H6ClNO2. It is a derivative of benzoxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure. This compound is notable for its applications in organic synthesis and its potential use in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-(Chloromethyl)benzo[d]oxazole-4-carboxaldehyde involves the reaction of 2-formylbenzoxazole with methyl chloride. The reaction typically occurs in the presence of a base, such as sodium hydroxide, and is followed by acidification to yield the target compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Chloromethyl)benzo[d]oxazole-4-carboxaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.
Reduction Reactions: The aldehyde group can be reduced to form alcohols.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or thiols in the presence of a base.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
- Substitution reactions can yield various substituted benzoxazole derivatives.
- Oxidation reactions can produce carboxylic acids.
- Reduction reactions can result in the formation of alcohols.
Aplicaciones Científicas De Investigación
2-(Chloromethyl)benzo[d]oxazole-4-carboxaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the development of fluorescent probes for biological imaging.
Industry: Used in the production of materials with specific properties, such as polymers and dyes
Mecanismo De Acción
The mechanism of action of 2-(Chloromethyl)benzo[d]oxazole-4-carboxaldehyde depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary depending on the context of its use. For example, in drug development, it may inhibit or activate specific enzymes, leading to therapeutic effects .
Comparación Con Compuestos Similares
2-(Chloromethyl)benzoxazole: Similar structure but lacks the carboxaldehyde group.
2-(Chloromethyl)benzo[d]thiazole: Contains sulfur instead of oxygen in the ring structure.
2-(Chloromethyl)benzo[d]imidazole: Contains an additional nitrogen atom in the ring structure.
Uniqueness: 2-(Chloromethyl)benzo[d]oxazole-4-carboxaldehyde is unique due to the presence of both the chloromethyl and carboxaldehyde functional groups. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and scientific research .
Propiedades
Fórmula molecular |
C9H6ClNO2 |
|---|---|
Peso molecular |
195.60 g/mol |
Nombre IUPAC |
2-(chloromethyl)-1,3-benzoxazole-4-carbaldehyde |
InChI |
InChI=1S/C9H6ClNO2/c10-4-8-11-9-6(5-12)2-1-3-7(9)13-8/h1-3,5H,4H2 |
Clave InChI |
UFAJRIZYEFUASU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1)OC(=N2)CCl)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-({2-[(Isoquinolin-6-yl)amino]-2-oxoethyl}amino)benzamide](/img/structure/B12880751.png)


![1-[4-(Furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]ethan-1-one](/img/structure/B12880764.png)

![2,8-Bis(methylsulfonyl)dibenzo[b,d]furan](/img/structure/B12880774.png)
![(S)-Dibenzo[b,d]furan-4-yl(dibenzo[b,d]thiophen-4-yl)(phenyl)phosphine](/img/structure/B12880783.png)
![2-(4-Bromobenzo[d]oxazol-2-yl)-2-hydroxyacetic acid](/img/structure/B12880791.png)






